2-bromo-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide
Description
Properties
IUPAC Name |
2-bromo-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrFN3O3S/c15-10-4-2-1-3-9(10)13(20)18-14(23)17-8-5-6-11(16)12(7-8)19(21)22/h1-7H,(H2,17,18,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCAXRQIMZRVMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)F)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70367637 | |
| Record name | STK004731 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6388-92-7 | |
| Record name | STK004731 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-bromo-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Bromination: Introduction of a bromine atom to the aromatic ring.
Carbamothioylation: Formation of the carbamothioyl group through reaction with thiourea derivatives.
Amidation: Formation of the benzamide structure through reaction with benzoyl chloride.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-bromo-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atom can be replaced by hydrogen through reduction reactions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-bromo-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide exhibit significant anticancer activity. The presence of the nitrophenyl group is believed to enhance the compound's ability to interact with biological targets involved in cancer cell proliferation and survival. Studies have demonstrated that derivatives can inhibit tumor growth in vitro and in vivo, making them candidates for further development as anticancer agents .
Antimicrobial Properties
Another area of interest is the antimicrobial potential of this compound. Initial screenings suggest that it may possess activity against various bacterial strains, making it a candidate for the development of new antibiotics. The bromine and fluorine substituents can enhance lipophilicity, potentially improving membrane permeability and efficacy against resistant strains .
Enzyme Inhibition Studies
The compound has been used in enzyme inhibition studies, particularly targeting proteases and kinases that play crucial roles in cellular signaling pathways. By modifying the structure, researchers can assess how variations affect binding affinity and inhibition kinetics, providing insights into enzyme mechanisms and potential therapeutic targets .
Drug Design and Synthesis
In drug design, this compound serves as a scaffold for synthesizing novel compounds with enhanced biological activity. Its structure allows for modifications that can lead to derivatives with improved pharmacological profiles. This approach is critical in developing drugs with better efficacy and reduced side effects .
Polymer Chemistry
The compound's unique functional groups make it suitable for use in polymer chemistry. It can be incorporated into polymer matrices to impart specific properties such as thermal stability or chemical resistance. Research into its application as a monomer or additive in polymer synthesis has shown promising results, particularly in creating materials with tailored mechanical properties .
Nanomaterials Development
Recent studies have explored using this compound in the synthesis of nanomaterials. Its ability to stabilize nanoparticles during synthesis can lead to the development of novel materials with applications in electronics, catalysis, and drug delivery systems .
Case Studies
Mechanism of Action
The mechanism of action of 2-bromo-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Substituent Variations
The compound’s substituents and their positions distinguish it from analogs. Key comparisons include:
Key Observations :
Spectroscopic Characteristics
FT-IR spectra of benzoylthiourea derivatives show consistent peaks for C=O (1650–1700 cm⁻¹), C=S (1250–1300 cm⁻¹), and N-H (3100–3300 cm⁻¹) stretching modes. Specific comparisons include:
- Target Compound : Expected peaks for nitro (1520–1350 cm⁻¹) and C-F (1100–1000 cm⁻¹) vibrations .
- 2-Chloro-N-(pyrazolyl)benzamide : Similar C=O and C=S peaks but lacks nitro-related signals.
- N,N-Dimethyl-4-bromo-3-fluorobenzamide : Absence of thiourea-related N-H stretches due to dimethyl substitution.
Electronic Properties and DFT Studies
Crystallographic and Hydrogen-Bonding Features
- Target Compound : Likely adopts a cis configuration around the thiourea moiety (based on ), enhancing its ligand properties.
- 2-Methyl-N-(4-methylpyridinyl)benzamide : Monoclinic crystal system with intramolecular N-H···S and intermolecular C-H···O bonds. Comparable H-bonding networks are expected in the target compound.
- N-(3-Bromo-1,4-dioxonaphthyl)-4-fluorobenzamide : Planar structure stabilized by π-π stacking; bromine and fluorine contribute to halogen bonding.
Biological Activity
2-bromo-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies highlighting its applications in various therapeutic areas.
The molecular formula for this compound is with a molar mass of approximately 392.21 g/mol. Its structure features a bromine atom, a fluorine atom, and a nitro group attached to a phenyl ring, which may influence its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the following steps:
- Bromination : The starting material, N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide, undergoes bromination using bromine or a brominating agent.
- Isolation and Purification : The product is purified through recrystallization or chromatography to obtain a high-purity compound suitable for biological assays.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For example:
- In vitro studies demonstrated that benzamide derivatives can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells .
- Mechanism of Action : The anticancer effects are often attributed to the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : Preliminary results suggest that this compound can inhibit the growth of Gram-positive bacteria, potentially through disruption of bacterial cell wall synthesis .
The biological activity of this compound may involve:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Cell Membrane Interaction : The compound's lipophilic nature allows it to integrate into cellular membranes, disrupting their integrity and function.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress within cells, leading to apoptosis in cancerous cells.
Case Studies
- Antitumor Efficacy : A study involving the administration of benzamide derivatives in animal models showed significant tumor size reduction compared to control groups, suggesting potential for clinical application in cancer therapy .
- Antimicrobial Testing : In vitro assays demonstrated that the compound exhibited MIC values comparable to existing antibiotics against certain bacterial strains, indicating its potential as a new antimicrobial agent .
Q & A
Q. What are the optimal synthetic routes for 2-bromo-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide, and how do reaction conditions influence yield?
The synthesis involves sequential functionalization of the benzamide core and carbamothioyl group. Key steps include:
- Bromination of the benzamide precursor under controlled temperature (0–5°C) to avoid over-substitution.
- Coupling the 4-fluoro-3-nitroaniline derivative with thiophosgene to introduce the carbamothioyl group, requiring anhydrous conditions and inert gas purging . Yield optimization relies on solvent polarity (e.g., DMF vs. THF), catalyst choice (e.g., DMAP for acylation), and stoichiometric ratios. Impurity profiles are monitored via TLC and HPLC .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- NMR (1H/13C): Assigns protons and carbons in the benzamide (δ 7.5–8.1 ppm aromatic signals) and carbamothioyl (δ 10.2 ppm NH) groups .
- IR Spectroscopy: Confirms thioamide C=S stretch (~1250 cm⁻¹) and nitro group asymmetry (~1520 cm⁻¹) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 422.98) and fragmentation patterns .
Q. What preliminary biological screening methods are used to assess its pharmacological potential?
- Antimicrobial Assays: Disk diffusion/MIC tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme Inhibition: Fluorescence-based assays for kinases or proteases (e.g., SARS-CoV-2 Mpro) to evaluate binding affinity .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction (SHELXL/SHELXS) determines bond angles (e.g., C-S-C ~105°) and packing motifs. Hydrogen bonding (e.g., N-H···O=S) stabilizes the lattice, validated via Hirshfeld surface analysis (C-H/S, N-H/O contacts contribute >60% interactions) . For disordered regions, iterative refinement with TWINABS improves data accuracy .
Q. What computational strategies predict binding modes with biological targets?
- Molecular Docking (AutoDock Vina): Docks the compound into SARS-CoV-2 Mpro (PDB: 6LU7), identifying key residues (Lys137, Cys128) for hydrogen bonding. Binding energy (ΔG = -5.2 kcal/mol) correlates with experimental IC50 .
- DFT Studies (B3LYP/6-311G(d,p)): Calculates frontier orbitals (HOMO-LUMO gap ~4.1 eV) and electrostatic potential maps to predict nucleophilic/electrophilic sites .
Q. How do structural modifications (e.g., halogen substitution) impact bioactivity?
- Bromine vs. Chlorine: Bromine’s higher electronegativity enhances π-stacking in enzyme pockets (e.g., 20% increased inhibition of K. pneumoniae vs. chloro analogs) .
- Nitro Positioning: Meta-nitro groups improve solubility (logP reduction by 0.5 units) but reduce thermal stability (Tdec ~220°C vs. 250°C for para-nitro) .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?
Discrepancies in NH proton shifts (NMR δ 10.2 vs. X-ray H-bond length 1.9 Å) are reconciled via variable-temperature NMR to assess tautomerism. Solid-state IR (vs. solution-phase) identifies conformational flexibility in the carbamothioyl group .
Q. How is reaction scalability balanced with purity in multi-gram syntheses?
- Flow Chemistry: Continuous reactors minimize side products (e.g., <2% dimerization vs. 10% in batch) .
- Purification: Gradient flash chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) achieves >98% purity .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
